N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide
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Overview
Description
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Hydrazide Formation: The chlorinated benzothiazole is reacted with hydrazine hydrate to form the corresponding hydrazide.
Sulfonylation: The hydrazide is then sulfonylated using a sulfonyl chloride derivative of 2,6-dimethylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups, with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. It has been investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to disrupt essential biological processes in pests and weeds.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
- 4-chloro-1,3-benzothiazol-2-yl hydrazide
- 2,6-dimethylmorpholine sulfonyl chloride
Uniqueness
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMWUZYGCGMLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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